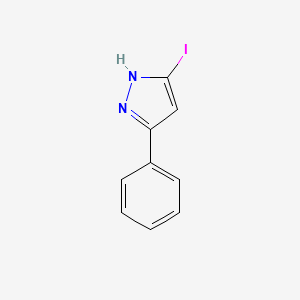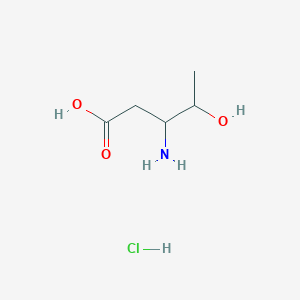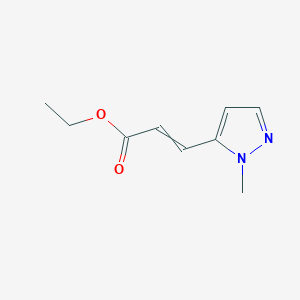![molecular formula C25H17Cl2N3 B13657159 2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657159.png)
2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is a complex heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Métodos De Preparación
The synthesis of 2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine involves multiple steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The sequence includes Sonogashira cross-coupling followed by base-induced C–N cyclization to produce the desired compound . Industrial production methods often involve similar multi-step reactions, ensuring high purity and yield through optimized reaction conditions .
Análisis De Reacciones Químicas
2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can act as a strong oxidizing agent, reacting with both organic and inorganic substances.
Cyclization: The compound can be involved in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and bases for cyclization . Major products formed from these reactions often include various substituted pyrrolopyrazine derivatives .
Aplicaciones Científicas De Investigación
2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:
Mecanismo De Acción
The exact mechanism of action of 2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways. For instance, some pyrrolopyrazine derivatives exhibit kinase inhibitory activity, suggesting that the compound may interfere with kinase signaling pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine: This compound shares a similar structure but has different substituents, which may result in varied biological activities.
6-amino-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitriles: These derivatives also belong to the pyrrolopyrazine family and exhibit unique properties due to their specific functional groups.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H17Cl2N3 |
|---|---|
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
2,7-dichloro-5-tritylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C25H17Cl2N3/c26-21-17-30(24-23(21)29-22(27)16-28-24)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Clave InChI |
PSBMXXXPAOJLFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C5=NC(=CN=C54)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



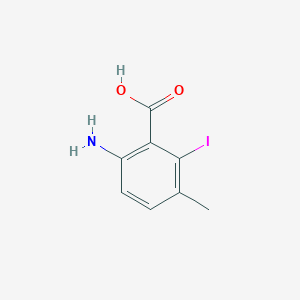
![1-Methyl-3-((13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamoyl)pyridin-1-ium](/img/structure/B13657090.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate](/img/structure/B13657096.png)
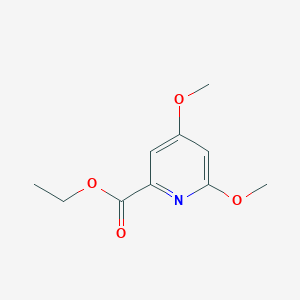
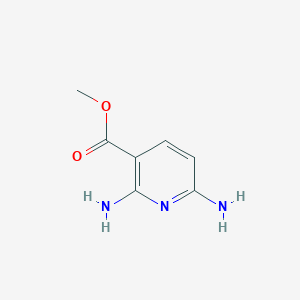

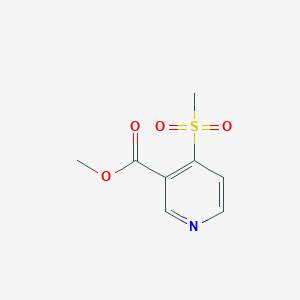
![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl acetate](/img/structure/B13657120.png)
